(3-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
CAS No.: 886929-28-8
Cat. No.: VC4248780
Molecular Formula: C20H20N4O5S2
Molecular Weight: 460.52
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 886929-28-8 |
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Molecular Formula | C20H20N4O5S2 |
Molecular Weight | 460.52 |
IUPAC Name | (3-ethylsulfonylphenyl)-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C20H20N4O5S2/c1-2-31(28,29)16-5-3-4-14(12-16)19(25)22-8-10-23(11-9-22)20-21-17-7-6-15(24(26)27)13-18(17)30-20/h3-7,12-13H,2,8-11H2,1H3 |
Standard InChI Key | XEQADFYPBVXYJC-UHFFFAOYSA-N |
SMILES | CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Introduction
Synthesis
The synthesis of compounds like this typically involves multi-step organic reactions, integrating commercially available reagents and intermediates. While specific synthesis data for this compound is unavailable in the provided sources, similar compounds are synthesized using the following strategies:
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Formation of the Sulfonyl Phenyl Derivative:
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Ethanesulfonyl chloride reacts with a phenolic or aniline derivative under basic conditions to introduce the ethylsulfonyl group.
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Construction of the Nitrobenzo[d]thiazole Moiety:
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This involves cyclization of o-nitroanilines with sulfur-containing reagents like potassium thiocyanate in acidic conditions.
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Coupling Reactions:
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A coupling reaction between the sulfonyl phenyl derivative and the nitrobenzo[d]thiazole-piperazine intermediate via a methanone linker is performed using reagents like carbodiimides or acid chlorides.
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Analytical Characterization
To confirm the structure of the compound, various spectroscopic techniques are employed:
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NMR Spectroscopy (¹H and ¹³C):
Used to identify proton and carbon environments in the molecule. -
Mass Spectrometry (MS):
Determines molecular weight and fragmentation patterns. -
Infrared Spectroscopy (IR):
Identifies functional groups such as sulfonyl and nitro. -
X-ray Crystallography (if crystalline):
Provides a three-dimensional structure of the molecule.
Pharmacological Activity
Compounds containing thiazole, nitro, and piperazine groups often exhibit significant biological activities:
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Antimicrobial Properties: Nitrothiazole derivatives are known for their antibacterial and antifungal effects.
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Anticancer Activity: Piperazine-linked compounds have been studied for their cytotoxic effects on cancer cells, particularly through DNA intercalation or enzyme inhibition.
Enzyme Inhibition
The sulfonyl group can act as a pharmacophore for enzyme inhibition, targeting enzymes like proteases or oxidoreductases.
Molecular Docking Studies
Computational studies could predict its binding affinity to biological targets such as kinases or receptors, aiding drug discovery efforts.
Comparative Analysis with Related Compounds
Property | (3-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone | Similar Compounds (e.g., sulfonamides) |
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Molecular Weight | ~460.53 g/mol | Varies (~300–500 g/mol) |
Functional Groups | Sulfonyl, Nitro, Thiazole | Sulfonamide, Nitrobenzene |
Biological Activity | Anticipated antimicrobial/anticancer | Proven antimicrobial/anticancer |
Synthetic Complexity | High | Moderate |
Research Directions
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In Silico Studies:
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Molecular docking to assess binding affinity with enzymes or receptors.
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QSAR (Quantitative Structure-Activity Relationship) modeling to predict activity profiles.
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In Vitro Testing:
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Screening for antimicrobial activity against Gram-positive and Gram-negative bacteria.
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Cytotoxicity assays on cancer cell lines like MCF7 (breast cancer).
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Derivative Synthesis:
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Modifying functional groups (e.g., replacing ethylsulfonyl with methylsulfonyl) to optimize activity.
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Toxicological Studies:
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Evaluating its safety profile through acute and chronic toxicity tests.
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